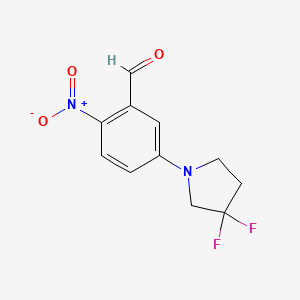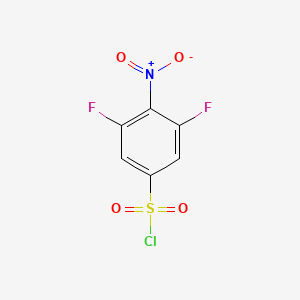
5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde
Overview
Description
5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde, also known as DFNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFNB is a nitroaromatic aldehyde that has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde is not well understood, but it is believed to involve the formation of reactive oxygen species, such as superoxide and hydrogen peroxide, which can cause oxidative damage to cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, indicating its potential as a cancer therapeutic agent. This compound has also been shown to inhibit the growth of bacteria and fungi, potentially through the disruption of membrane integrity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of bacterial and fungal growth. This compound has also been shown to exhibit antioxidant activity, potentially through the scavenging of reactive oxygen species.
Advantages and Limitations for Lab Experiments
5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has several advantages for lab experiments, including its ease of synthesis, stability, and potential as a versatile building block for the synthesis of other compounds. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for research on 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde, including the development of new antibiotics and antifungal agents, the synthesis of new materials using this compound as a building block, and the development of new cancer therapeutics. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Scientific Research Applications
5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents. This compound has also been studied for its potential use in the development of new materials, such as polymers and liquid crystals, due to its unique chemical structure. Additionally, this compound has been used in organic synthesis as a building block for the synthesis of other compounds.
properties
IUPAC Name |
5-(3,3-difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)9-1-2-10(15(17)18)8(5-9)6-16/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIJONUZRIMAQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=C(C=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















